Reproductive Toxicity: DIHP Exhibits 2.3-Fold Higher Potency than DINP in Fetal Testosterone Suppression
In a dose-response assessment using Sprague Dawley rat fetal testes following in utero exposure (gestational days 14-18), DIHP reduced fetal testicular testosterone production with potency similar to DEHP, whereas DINP was 2.3-fold less potent [1]. DIBP demonstrated slightly higher potency than DEHP, while DIHP clustered with DEHP in potency. This potency difference was also reflected in gene expression: DINP was less potent at reducing StAR and Cyp11a gene expression levels compared to DIHP and DEHP [1].
| Evidence Dimension | Fetal testicular testosterone suppression potency |
|---|---|
| Target Compound Data | Potency similar to DEHP |
| Comparator Or Baseline | DINP: 2.3-fold less potent than DEHP |
| Quantified Difference | DIHP is approximately 2.3× more potent than DINP in suppressing fetal testosterone |
| Conditions | Sprague Dawley rat fetal testes; in utero exposure GD 14-18; testosterone measured ex vivo |
Why This Matters
For researchers investigating phthalate-induced male reproductive toxicity or regulators performing hazard assessment, the 2.3-fold potency difference means DIHP cannot be treated as toxicologically equivalent to DINP, and exposure limits or mixture calculations must account for this potency gap.
- [1] Hannas BR, Lambright CS, Furr J, Howdeshell KL, Wilson VS, Gray LE. Dose-response assessment of fetal testosterone production and gene expression levels in rat testes following in utero exposure to diethylhexyl phthalate, diisobutyl phthalate, diisoheptyl phthalate, and diisononyl phthalate. Toxicological Sciences. 2011;123(1):206-216. View Source
